molecular formula C24H25ClN2O B610584 RTI-371 CAS No. 652978-45-5

RTI-371

Cat. No.: B610584
CAS No.: 652978-45-5
M. Wt: 392.927
InChI Key: MUVQRHMVRFZUGP-WOOVXOMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RTI-371 is a chemical research tool recognized in scientific studies for its unique dual pharmacological profile. It is a potent and selective dopamine transporter (DAT) inhibitor, yet it does not produce typical cocaine-like locomotor stimulation in vivo . Research indicates that this atypical behavioral profile may be explained by a secondary mechanism of action: this compound has been identified as a positive allosteric modulator of the human cannabinoid CB1 (hCB1) receptor . In functional calcium mobilization assays, this compound was found to enhance the efficacy of the CB1 agonist CP55940 in a concentration-dependent manner without antagonizing the receptor, confirming its positive allosteric modulatory activity . This combination of actions makes this compound a valuable compound for researchers investigating the complex interplay between the dopamine and endocannabinoid systems, the mechanisms of cocaine antagonism, and the therapeutic potential of allosteric modulators of GPCRs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652978-45-5

Molecular Formula

C24H25ClN2O

Molecular Weight

392.927

IUPAC Name

3-(4-chlorophenyl)-5-((1S,2S,3S,5R)-8-methyl-3-(p-tolyl)-8-azabicyclo[3.2.1]octan-2-yl)isoxazole

InChI

InChI=1S/C24H25ClN2O/c1-15-3-5-16(6-4-15)20-13-19-11-12-22(27(19)2)24(20)23-14-21(26-28-23)17-7-9-18(25)10-8-17/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20-,22+,24+/m1/s1

InChI Key

MUVQRHMVRFZUGP-WOOVXOMTSA-N

SMILES

[H][C@@]12[C@@H](C3=CC(C4=CC=C(Cl)C=C4)=NO3)[C@@H](C5=CC=C(C)C=C5)C[C@@](CC1)(N2C)[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RTI-4229-371;  RTI 4229-371;  RTI4229-371;  RTI-371;  RTI371;  RTI 371.

Origin of Product

United States

Pharmacological Characterization of Rti 371

Dopamine (B1211576) Transporter (DAT) Interactions of RTI-371

This compound is characterized as a selective inhibitor of the dopamine transporter (DAT). medkoo.com This interaction is a primary focus of its pharmacological study.

Affinity and Potency for DAT Inhibition

Studies have determined the affinity of this compound for the dopamine transporter. In one study, this compound displaced [³H]WIN35,428 binding to striatal dopamine transporters with a Kᵢ value of 7.81 nM. merckmillipore.comnih.gov This indicates a high affinity for the DAT. Compared to other monoamine transporters, this compound shows significantly lower affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), with affinities 6430-fold and 113-fold lower than its DAT affinity, respectively. nih.gov This demonstrates its selectivity for the DAT over the other two major monoamine transporters.

CompoundTargetKᵢ (nM)Selectivity (vs DAT)
This compoundDAT7.81-
This compoundSERT>500006430-fold lower
This compoundNET880113-fold lower
RTI-336DAT10.8-
RTI-336SERT>290002690-fold lower
RTI-336NET1090101-fold lower
WIN35,428DAT--
CocaineDAT--
MethylphenidateDAT--
NomifensineDAT--
JHW007DATHigh affinity-
GBR12909DATPotent-

Analysis of Atypical Dopaminergic Effects of this compound

Despite being a potent DAT inhibitor, this compound exhibits atypical effects on locomotor activity when compared to standard stimulants like cocaine. nih.govnih.gov While many high-affinity selective DAT inhibitors produce behavioral effects similar to cocaine, this compound has shown little or no effect on locomotor activity in mice and did not substitute for cocaine in drug discrimination tests in rats. nih.govnih.govnih.gov Furthermore, preliminary reports indicate that this compound can block cocaine-induced locomotor stimulation. nih.govnih.govnih.gov This lack of correlation between DAT binding affinity and locomotor stimulation suggests that other mechanisms contribute to the behavioral profile of this compound. nih.govnih.gov

Effects of this compound on DAT Conformational States

Studies have investigated the effects of this compound on the conformational states of the dopamine transporter. In biochemical assays designed to probe the outward-facing DAT conformation, this compound demonstrated effects similar to those of cocaine and its structural isomer RTI-336. merckmillipore.comnih.govnih.govmerckmillipore.com This suggests that the binding of this compound may induce conformational changes in the DAT akin to those produced by cocaine. nih.gov However, these findings also indicate that the conformational status of the DAT alone may not fully explain the atypical behavioral effects observed with this compound. nih.govnih.gov While some atypical DAT inhibitors are associated with stabilizing an inward-facing conformation, this compound appears to promote an outward-facing conformation, similar to cocaine, yet still exhibits atypical effects. nih.govresearchgate.net This suggests that factors beyond simple outward or inward conformational preference may be involved in determining the behavioral outcomes of DAT inhibitors. nih.gov

Cannabinoid CB1 Receptor (CB1R) Allosteric Modulation by this compound

Initial screening of this compound for activity at other central nervous system receptors identified it as a positive allosteric modulator of the human CB1 receptor (hCB1). nih.govnih.govresearchgate.net This was a significant finding, as it suggested a potential explanation for the atypical dopaminergic effects of the compound. nih.govnih.govresearchgate.net

Identification of this compound as a Positive Allosteric Modulator (PAM) of CB1R

This compound has been identified as a positive allosteric modulator (PAM) of the human CB1 receptor. nih.govnih.govresearchgate.netmdpi.comcsic.esmdpi.com Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site, where endogenous ligands or orthosteric agonists bind. mdpi.commdpi.comuncg.edu PAMs enhance the activity of the receptor, typically by increasing the affinity or efficacy of orthosteric ligands. mdpi.commdpi.com this compound, along with other DAT-selective inhibitors with atypical locomotor profiles, was shown to increase the efficacy of the orthosteric CB1R agonist CP55940 in a concentration-dependent manner in functional assays based on calcium mobilization. nih.govnih.govresearchgate.net this compound is reported to be devoid of activity in the absence of an orthosteric agonist, meaning it does not act as an agonist or antagonist on its own at CB1R. uncg.edu

Impact of this compound on Orthosteric Agonist Efficacy at CB1R

This compound impacts the efficacy of orthosteric agonists at the CB1 receptor. Specifically, this compound has been shown to increase the efficacy of CP55940, a traditional cannabinoid agonist, at the human CB1 receptor. nih.govnih.govresearchgate.netuncg.edu In a calcium mobilization assay, this compound at a concentration of 10 µmol·L⁻¹ significantly increased the efficacy of CP55940 by 36%. nih.gov While it increased efficacy, the effect on the potency of CP55940 was variable or showed only small increases depending on the study conditions and concentration. nih.gov This potentiation of orthosteric agonist efficacy by this compound suggests that its binding to an allosteric site induces a conformational change in the CB1 receptor that favors the active state, thereby enhancing the ability of the orthosteric agonist to elicit a functional response. nih.govuncg.edu This positive allosteric modulation of CB1R is hypothesized to contribute to the atypical behavioral profile of this compound, potentially counteracting the stimulant effects expected from its DAT inhibition. nih.govnih.govresearchgate.net

Specificity of CB1R Allosteric Modulation by this compound

This compound functions as a positive allosteric modulator (PAM) of the human cannabinoid receptor type 1 (hCB1). nih.govwikidata.orgguidetoimmunopharmacology.orgtocris.com This allosteric modulation is characterized by this compound's ability to enhance the effects of orthosteric agonists, such as CP55,940, at the CB1 receptor. nih.govwikidata.orgguidetoimmunopharmacology.orgtocris.com Studies utilizing calcium mobilization assays have demonstrated that this compound increases the efficacy of CP55,940 in a concentration-dependent manner. wikidata.orgtocris.com This effect suggests that this compound induces a conformational change in the CB1 receptor that favors the active state, thereby boosting the intrinsic activity of the orthosteric agonist. nih.gov this compound has been reported to be devoid of activity when applied alone, indicating it acts neither as an agonist nor an antagonist at CB1R in the absence of an orthosteric ligand. nih.gov The positive allosteric effect of this compound on hCB1 receptor activation has been shown to occur with minimal or no significant changes in the potency of the orthosteric agonist, while primarily increasing its efficacy. wikidata.org This modulation is considered specific to CB1R, as detailed in studies examining its effects on other receptors like the mu opioid receptor. wikidata.orgtocris.com

Interactions of this compound with Other Central Nervous System Receptors and Transporters

Beyond its notable activity at the DAT and as a CB1R PAM, the pharmacological characterization of this compound has included evaluation of its interactions with other significant central nervous system receptors and transporters. These investigations aim to understand the full spectrum of this compound's binding profile and potential off-target effects.

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

This compound exhibits selectivity for the dopamine transporter (DAT) over the other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). uni.lunih.govwikipedia.org Research indicates that this compound has significantly lower affinity for both SERT and NET compared to its affinity for DAT. uni.lu For instance, one study reported that this compound had 6430-fold greater affinity for the DAT than the SERT and 113-fold greater affinity for the DAT than the NET. uni.lu This substantial difference in affinity highlights this compound's preferential interaction with the dopamine reuptake mechanism. uni.lunih.gov

Muscarinic and Sigma Receptor Affinities

Studies investigating the binding profile of this compound have consistently shown that it possesses low affinity for muscarinic and sigma receptors. uni.lunih.govwikipedia.orgipfs.io Specifically, this compound has been reported to have micromolar affinity for sigma-1 (σ1) receptors and muscarinic M1 receptors. uni.lu Its affinity for sigma-2 (σ2) receptors was found to be considerably lower, approximately 45-fold less than its affinity for the DAT. uni.lu The relatively low affinity at these sites suggests that interactions with muscarinic and sigma receptors contribute minimally to the primary pharmacological effects of this compound. uni.luipfs.io

Mu Opioid Receptor Activation Studies

This compound is a chemical compound that has been investigated for its activity at the dopamine transporter (DAT) and the cannabinoid receptor type 1 (CB1R). Research has focused on its molecular and cellular mechanisms, particularly its binding properties and effects on intracellular signaling pathways.

Molecular and Cellular Mechanisms of Rti 371 Action

Computational and Structural Insights into RTI-371 Interactions

Conformational Analysis of this compound

A critical initial step in characterizing the interaction of a small molecule like this compound with its target receptor is to understand its intrinsic conformational landscape. Computational methods have been employed to determine the stable three-dimensional structures and energy profiles of this compound. A complete conformational analysis of this compound has been accomplished using computational software, such as Jaguar. uncg.eduuncg.edu This analysis established both the minimum energy conformations and the global minimum energy conformation of the this compound molecule. uncg.eduuncg.edu Determining these low-energy conformers is crucial as they represent the most likely shapes the molecule will adopt when interacting with a binding site on a protein.

Molecular Docking Studies of this compound at CB1R Allosteric Sites

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand to a receptor at a specific binding site. To identify the potential binding site(s) of this compound on the CB1 receptor, computational docking studies have been performed. uncg.eduuncg.edu Approaches such as the forced-biased Metropolis Monte Carlo simulated annealing program (MMC) and automated docking programs like Glide have been employed for this purpose. uncg.eduuncg.edu These studies aim to explore various possible binding poses of this compound within putative allosteric sites on the CB1 receptor structure. The results of these docking simulations help to predict the most energetically favorable binding modes and identify key residues within the receptor that are likely to interact with this compound. The most favorable binding site identified for this compound at CB1R through these computational methods has been reported as consistent with the observed pharmacology of this compound, specifically its ability to enhance the affinity and efficacy of orthosteric agonists like CP55,940. uncg.edu This consistency suggests that the predicted binding site is functionally relevant to this compound's positive allosteric modulation.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a receptor over time, accounting for the flexibility of both molecules and the surrounding environment. While specific detailed outcomes of MD simulations focused solely on this compound bound to CB1R allosteric sites are not extensively detailed in the provided information, MD simulations are a relevant computational tool in the study of GPCR-ligand interactions, including those involving allosteric modulators. pitt.edunih.gov MD simulations can be used to refine docking poses, assess the stability of the ligand-receptor complex, and explore conformational changes in the receptor induced by ligand binding. Studies characterizing the binding region of GPCRs based on molecular simulation and energy decomposition have been conducted, and MD simulation for this compound has been mentioned in this context, particularly in relation to understanding the structure-activity relationship of CB1/CB2 modulators. pitt.edu Furthermore, MD simulations have been applied to study this compound's interactions with other targets like the dopamine (B1211576) transporter, demonstrating the applicability of this technique to understanding this compound's molecular actions. patsnap.comresearchgate.net Applied to this compound-CB1R complexes, MD simulations could provide further insights into how this compound binding at an allosteric site influences the conformation of the orthosteric site and downstream signaling pathways, thereby explaining its PAM activity.

Identification of Putative Allosteric Binding Sites on CB1R

The identification of allosteric binding sites on CB1R for compounds like this compound is a key aspect of understanding their mechanism of action. Unlike the orthosteric site which binds endogenous cannabinoids and classical synthetic agonists/antagonists, allosteric sites are topographically distinct. uncg.edumdpi.com Computational methods, including those mentioned earlier such as forced-biased Metropolis Monte Carlo simulated annealing and automated docking, have been instrumental in proposing putative allosteric binding regions for this compound on CB1R. uncg.eduuncg.edu These computational predictions are often guided by and compared with experimental data, such as the observed pharmacological effects of the modulator. uncg.edu Research into CB1R allosteric modulation has identified multiple putative allosteric binding sites, and computational modeling, sometimes combined with mutagenesis studies, is used to probe these sites and identify residues critical for the activity of PAMs. mdpi.com The most likely binding site region for this compound at CB1R was identified using computational methods, and the most favorable binding site is consistent with its pharmacological profile as a PAM that stabilizes the active state of the receptor. uncg.edu

Preclinical Behavioral and Neurobiological Investigations of Rti 371

Locomotor Activity Modulation by RTI-371 in Animal Models

Preclinical studies have examined how this compound influences locomotor activity in animal models, revealing an atypical profile compared to many other dopamine (B1211576) transporter (DAT) inhibitors.

Effects of this compound on Basal Locomotor Activity

Unlike cocaine and many other DAT inhibitors that stimulate locomotor activity, this compound has consistently shown little or no effect on basal locomotor activity in mice across a range of behaviorally active doses. nih.govnih.govresearchgate.netwikipedia.orgnih.gov This lack of intrinsic stimulant effect is a key characteristic that distinguishes this compound from typical psychostimulants. nih.govresearchgate.netresearchgate.net

Studies comparing this compound with its constitutional isomer, RTI-336, and with cocaine have illustrated these differences. While cocaine and RTI-336 can stimulate locomotion, this compound is less effective in producing such effects. nih.gov

Despite generally showing minimal stimulation, some studies observed a modest increase in horizontal ambulatory activity in both wild-type and CB1 receptor knockout mice at higher doses (e.g., 30 mg/kg) during specific time intervals after administration (e.g., 60-90 minutes and 120-150 minutes), although the effect was less pronounced compared to typical stimulants. nih.govresearchgate.net

Attenuation of Stimulant-Induced Locomotor Activity by this compound

A notable finding in the preclinical evaluation of this compound is its ability to block or attenuate the locomotor-stimulant effects induced by cocaine. nih.govnih.govresearchgate.netnih.gov This antagonistic effect on cocaine-induced hyperactivity has been reported in mice. nih.govresearchgate.net This suggests that despite inhibiting the dopamine transporter, this compound does not translate this biochemical action into a behavioral outcome of increased locomotion and can even counteract the effects of a potent stimulant like cocaine. nih.gov

Role of CB1R in the Behavioral Effects of this compound utilizing Genetic Models

Investigations into the mechanisms underlying the atypical behavioral profile of this compound have explored the potential involvement of cannabinoid CB1 receptors (CB1R). This compound has been identified as a positive allosteric modulator (PAM) of the human CB1 receptor. nih.govresearchgate.netwikipedia.orguncg.edumdpi.comnih.govresearchgate.netrti.org This means it enhances the efficacy of CB1 receptor agonists without necessarily having direct agonist activity itself. uncg.edumdpi.comnih.gov

Studies using CB1R knockout mice have been conducted to assess the role of this receptor in this compound's effects on locomotor activity. If the positive allosteric modulation of CB1R were solely responsible for the lack of stimulant effects, one might expect this compound to produce greater stimulant effects in mice lacking the CB1 receptor compared to wild-type mice. researchgate.net However, studies have shown that the locomotor-stimulant effects of this compound are comparable in wild-type and CB1R knockout mice. nih.govresearchgate.net This suggests that while this compound acts as a CB1 PAM, this action may not be the primary factor preventing this compound from stimulating locomotion or that its complex pharmacology involves other mechanisms. nih.govnih.govresearchgate.netresearchgate.net

Data on the effects of this compound on locomotor activity in wild-type (WT) and CB1R knockout (KO) mice at different doses and time points are summarized in the table below. researchgate.net

Dose (mg/kg)GenotypeTime (minutes)Mean Ambulatory Counts/min
VehicleWT0-30~20
VehicleKO0-30~20
3.0WT0-30~20
3.0KO0-30~20
10WT0-30~30
10KO0-30~25
30WT0-30~40
30KO0-30~35
VehicleWT60-90~10
VehicleKO60-90~10
3.0WT60-90~20
3.0KO60-90~15
10WT60-90~50
10KO60-90~40
30WT60-90~100
30KO60-90~74.4
VehicleWT120-150~10
VehicleKO120-150~10
3.0WT120-150~15
3.0KO120-150~10
10WT120-150~30
10KO120-150~25
30WT120-150~50
30KO120-150~40

Note: Data are approximate values extracted from graphical representations in the source. researchgate.net

Discriminative Stimulus Properties of this compound in Animal Models

Drug discrimination paradigms are used to assess the subjective effects of compounds in animals, often comparing novel substances to known drugs of abuse like cocaine. uky.edu

Comparison with Cocaine and Other Stimulants in Discrimination Paradigms

In rats trained to discriminate cocaine from saline, this compound has been shown to not substitute for cocaine. nih.govnih.gov This indicates that the subjective effects produced by this compound are different from those of cocaine. nih.govwikipedia.org In one study, this compound showed incomplete substitution for cocaine (approximately 60% maximum) in a cocaine/saline discrimination procedure in mice, further highlighting the differences in subjective effects compared to cocaine, for which its isomer RTI-336 completely substituted. nih.gov The lack of cocaine-like discriminative stimulus properties for this compound is consistent with its atypical behavioral profile. wikipedia.org

In Vivo Neurochemical Measurements of this compound

In vivo neurochemical studies have focused on understanding how this compound interacts with the dopamine transporter and its impact on neurotransmitter dynamics.

Dopamine Transporter Occupancy Studies

This compound has demonstrated high affinity for the dopamine transporter in in vitro binding assays. Both RTI-336 and this compound displaced [³H]WIN35,428 binding to striatal DATs with Ki values of 10.8 nM and 7.81 nM, respectively nih.govpatsnap.com. This indicates a potent interaction with the transporter. This compound also showed significantly lower affinities at serotonin (B10506) or norepinephrine (B1679862) transporters, as well as muscarinic and σ receptors, suggesting the DAT as its primary target with minimal contributions from these other sites nih.govpatsnap.com.

In vivo DAT occupancy studies have shown that the rate of occupancy by this compound is slower compared to cocaine nih.gov. This slow apparent association rate has been proposed as a potential factor contributing to its atypical pharmacological profile and dampening cocaine-like stimulation nih.gov.

CompoundDAT Binding (Ki, nM)SERT AffinityNET AffinityMuscarinic/σ Receptor AffinityIn Vivo DAT Occupancy Rate
This compound7.81LowerLowerLowerLeast rapid
RTI-33610.8LowerLowerLowerNot specified
CocaineNot specifiedNot specifiedNot specifiedNot specifiedMost rapid
CompoundInteraction with CB1REffect on CB1R Agonist EfficacyPotential Impact on Neurotransmitter Dynamics
This compoundPositive Allosteric ModulatorIncreased efficacy of CP55940Potential modulation of dopamine signaling

Methodological Approaches and Innovations in Rti 371 Research

In Vitro Experimental Methodologies

In vitro studies provide controlled environments to investigate the direct interactions of RTI-371 with its molecular targets, primarily monoamine transporters.

Cell Culture Models for Receptor Expression

Cell culture models are fundamental for expressing specific receptors and transporters to study their interactions with compounds like this compound in isolation. These models allow for precise control over the cellular environment and the specific proteins being investigated. For instance, cell lines stably expressing the human dopamine (B1211576) transporter (hDAT), serotonin (B10506) transporter (hSERT), or norepinephrine (B1679862) transporter (hNET) are commonly used. nih.gov Additionally, cell lines expressing specific receptors, such as Chinese Hamster Ovary (CHO) cells expressing the human cannabinoid CB1 receptor (hCB1), have been utilized to investigate off-target activities of this compound. nih.govacs.orgcsic.esnih.gov These models enable researchers to assess the binding affinity and functional effects of this compound at individual transporter or receptor sites without the complexity of a whole organism.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a standard technique to quantify the affinity of a compound for a specific binding site, such as a monoamine transporter. This method involves using a radioactive ligand that binds to the target protein and observing how effectively the test compound, this compound in this case, displaces the radioactive ligand.

Studies on this compound have frequently used tritiated ([³H]) or iodinated ([¹²⁵I]) ligands that bind to the DAT, SERT, and NET. For example, [³H]WIN 35,428 is a commonly used radioligand for the DAT. nih.govmerckmillipore.com By incubating tissue homogenates (such as rat striatum for DAT) nih.govmerckmillipore.com or cell membranes expressing the transporter with a fixed concentration of the radioligand and varying concentrations of this compound, researchers can determine the inhibition constant (Ki) or IC50 value, which represents the concentration of this compound required to inhibit 50% of the radioligand binding. nih.govnih.govmerckmillipore.com

Research findings indicate that this compound displaces [³H]WIN 35,428 binding to the DAT in rat striata with nanomolar affinity. nih.govmerckmillipore.com Comparative studies with its isomer, RTI-336, showed similar nanomolar affinities for the DAT. nih.govmerckmillipore.com Importantly, these assays have demonstrated that this compound exhibits selectivity for the DAT over the SERT and NET, possessing significantly lower affinity for the latter two transporters. nih.govmerckmillipore.com

Here is a table summarizing representative binding affinity data:

CompoundTargetRadioligandTissue/CellsKi (nM)Selectivity (vs. DAT)Source
This compoundDAT[³H]WIN 35,428Rat striatum7.81- nih.govmerckmillipore.com
This compoundSERT[³H]ligand (unspecified)Not specified> 10006430-fold lower nih.govmerckmillipore.com
This compoundNET[³H]ligand (unspecified)Not specified> 1000113-fold lower nih.govmerckmillipore.com
RTI-336DAT[³H]WIN 35,428Rat striatum10.8- nih.govmerckmillipore.com
RTI-336SERT[³H]ligand (unspecified)Not specified> 10002690-fold lower nih.govmerckmillipore.com
RTI-336NET[³H]ligand (unspecified)Not specified> 1000101-fold lower nih.govmerckmillipore.com

Functional Reporter Gene Assays and Calcium Imaging Techniques

Beyond simple binding, functional assays are employed to understand how this compound affects the activity of its targets. Reporter gene assays can be used to measure the downstream signaling of receptors or transporters. Calcium imaging techniques, which monitor changes in intracellular calcium ion concentrations, are particularly useful for studying the activity of G protein-coupled receptors (GPCRs), including the CB1 receptor. numberanalytics.comnoldus.comnih.gov Changes in intracellular calcium levels can serve as a proxy for receptor activation or modulation. numberanalytics.comnoldus.com

This compound has been investigated using calcium mobilization-based functional assays, particularly in cell lines expressing the human CB1 receptor. nih.govacs.orgnih.gov These studies have revealed that this compound acts as a positive allosteric modulator of the hCB1 receptor, increasing the efficacy of orthosteric agonists like CP55940 in stimulating calcium mobilization. nih.govacs.orgcsic.esnih.govmdpi.com This effect was found to be specific to the hCB1 receptor and not observed at the human mu opioid receptor in similar assays. nih.gov

Biochemical Assays for Transporter Conformation

Biochemical assays can provide insights into how a compound interacts with different conformational states of a transporter protein. The dopamine transporter, like other monoamine transporters, undergoes conformational changes during the process of substrate translocation. Assays probing outward-facing or inward-facing conformations can help determine if a compound stabilizes a particular state.

Studies using biochemical assays probing the outward-facing DAT conformation have shown that this compound has effects similar to cocaine. nih.govmerckmillipore.comlinksciences.comnih.govmerckmillipore.comresearchgate.net This suggests that, despite its atypical behavioral profile, this compound interacts with the DAT in a manner that stabilizes the outward-facing conformation, similar to cocaine. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.net This finding indicates that the unique pharmacological effects of this compound may not be primarily due to differential stabilization of DAT conformations compared to cocaine. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.net

In Vivo Experimental Methodologies

In vivo studies are essential for evaluating the effects of this compound in a living organism, assessing its impact on behavior and physiological processes.

Animal Model Selection and Behavioral Paradigms (e.g., Locomotor Activity, Drug Discrimination)

Rodents, particularly mice and rats, are commonly used animal models in this compound research due to their relevance to studying neurobiological and behavioral effects. nih.govnih.govmerckmillipore.comnoldus.comnih.govresearchgate.netpatsnap.comresearchgate.netplos.orgresearchgate.net These models allow for the investigation of how this compound affects complex behaviors relevant to its potential therapeutic applications or side effects.

Several behavioral paradigms are employed:

Locomotor Activity: This assay measures the spontaneous movement of animals and is a standard test for assessing the stimulant or depressant effects of compounds. nih.govnih.govmerckmillipore.comlinksciences.comnih.govresearchgate.netpatsnap.comresearchgate.netplos.orgresearchgate.net Studies have shown that this compound is less effective than cocaine and its isomer RTI-336 in stimulating locomotor activity in mice. nih.govnih.govmerckmillipore.comnih.govresearchgate.netpatsnap.comresearchgate.net In some cases, this compound has shown little or no locomotor stimulation across a range of doses. nih.govnih.gov Interestingly, this compound has also been shown to block cocaine-induced locomotor stimulation. nih.govnih.govnih.govresearchgate.net

Drug Discrimination: This paradigm trains animals (often rats) to discriminate between the effects of a known drug (like cocaine) and saline. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.netpatsnap.com Compounds that produce similar subjective effects to the training drug will substitute for it. This compound has been evaluated in cocaine/saline discrimination procedures. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.netpatsnap.com Findings indicate that this compound incompletely substitutes for cocaine in rats trained to discriminate cocaine from saline, suggesting that it does not produce the full spectrum of cocaine-like subjective effects. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.netpatsnap.com

Other behavioral tests mentioned in the context of this compound or related compounds include self-administration studies, which assess the reinforcing properties of a compound nih.govmerckmillipore.comlinksciences.comnih.govpatsnap.com, and studies examining effects on food-maintained responding nih.govmerckmillipore.comnih.govpatsnap.com.

Research findings from in vivo studies highlight the atypical behavioral profile of this compound, which contrasts with its potent in vitro affinity for the DAT. nih.govnih.govnih.govmerckmillipore.comnih.govresearchgate.netpatsnap.comwikipedia.org This discrepancy has led to further investigation into alternative mechanisms, such as its positive allosteric modulation of the CB1 receptor, as potential contributors to its unique effects. nih.govacs.orgcsic.esnih.govmdpi.comresearchgate.net Studies in cannabinoid CB1 receptor knockout mice have been used to explore the role of CB1 receptor modulation in the behavioral effects of this compound. nih.govmerckmillipore.comnih.govresearchgate.netresearchgate.net

Here is a summary of key in vivo behavioral findings:

Behavioral ParadigmAnimal ModelKey Finding Regarding this compoundSource
Locomotor ActivityMiceLess effective than cocaine/RTI-336; little/no stimulation. nih.govnih.govmerckmillipore.comnih.govresearchgate.netpatsnap.comresearchgate.net
Locomotor ActivityMiceBlocks cocaine-induced locomotor stimulation. nih.govnih.govnih.govresearchgate.net
Drug DiscriminationRatsIncompletely substitutes for cocaine. nih.govmerckmillipore.comlinksciences.comnih.govresearchgate.netpatsnap.com
Self-AdministrationRatsNot self-administered; decreases cocaine self-administration. nih.govmerckmillipore.comlinksciences.comnih.govpatsnap.com

Receptor Occupancy Measurements in Live Animals

Receptor occupancy studies in live animals are crucial for understanding how a compound interacts with its target receptors in a physiological setting and how this correlates with observed behavioral effects. For this compound, in vivo binding studies have been conducted, particularly focusing on its interaction with the dopamine transporter (DAT) in the brain. nih.govnih.govnih.govnih.govnih.gov

Studies using radioligands, such as [¹²⁵I]RTI-121, which has high selectivity and affinity for the DAT, have been employed to assess DAT occupancy by this compound in vivo. nih.gov These studies have shown that this compound displaces [¹²⁵I]RTI-121 in a dose- and time-dependent manner, indicating its binding to the DAT in the living brain. nih.gov

A notable finding from these in vivo binding studies is the apparent slow association rate of this compound with the DAT compared to compounds like cocaine. nih.govnih.govresearchgate.net This slow association rate has been proposed as a potential factor contributing to the atypical pharmacological profile of this compound, potentially allowing for compensatory actions that dampen cocaine-like stimulant effects. nih.govresearchgate.net

While the primary focus of in vivo occupancy studies for this compound has been the DAT, its identification as a positive allosteric modulator of the CB1 receptor suggests that future in vivo studies could potentially explore CB1 receptor occupancy or modulation in relevant brain regions using appropriate radioligands or functional imaging techniques like Positron Emission Tomography (PET). PET imaging with suitable radioligands is a widely used technique for measuring receptor occupancy of various targets, including dopamine and cannabinoid receptors, in the living brain of humans and animals. snmjournals.orgoup.com

Computational and Cheminformatics Methodologies

Computational and cheminformatics approaches have played a significant role in elucidating the molecular mechanisms of this compound and guiding the design of related compounds. These methods allow researchers to explore the structural and energetic aspects of ligand-receptor interactions, predict binding sites, and analyze complex pharmacological data. RTI International, the organization from which this compound originates, has extensive capabilities in applying diverse computational and cheminformatics approaches to drug discovery, including structure- and ligand-based design, molecular modeling, and sophisticated data analysis techniques. rti.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are valuable in the study of compounds like this compound.

Ligand-based drug design relies on the knowledge of existing active compounds (ligands) to design new molecules with similar or improved properties. Given that this compound is a phenyltropane analog structurally related to cocaine and other DAT inhibitors, ligand-based approaches would involve analyzing the structural features of this compound and other active phenyltropanes to identify key pharmacophores and develop quantitative structure-activity relationships (QSAR) models. wikipedia.orgcsic.esnih.govnih.govresearchgate.netnih.gov These models can then be used to predict the activity of novel, uncharacterized phenyltropane derivatives.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein (e.g., the DAT or the CB1 receptor) to design ligands that fit into the binding site and interact favorably with key amino acid residues. researchgate.netescholarship.org While obtaining high-resolution structures of membrane proteins like DAT and CB1R can be challenging, homology modeling, based on the structures of related proteins, can provide valuable insights for structure-based design. nih.gov For this compound, structure-based approaches could involve docking studies to predict its binding pose and affinity at the DAT and the allosteric site of the CB1 receptor. uncg.edu Identifying the allosteric binding pockets on CB1R is particularly important for structure-based design of modulators with improved allosteric properties. escholarship.org

Computational studies on this compound have utilized automated docking programs like Glide to explore potential binding sites on the CB1 receptor, consistent with its observed positive allosteric modulation. uncg.edu

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide dynamic insights into the interactions between ligands and their target proteins at the atomic level. For this compound, these techniques have been applied to understand its behavior at both the DAT and the CB1 receptor.

Molecular dynamics (MD) simulations have been used to explore the conformational changes induced by ligand binding and the stability of ligand-receptor complexes. researchgate.netuncg.edutandfonline.comresearchgate.net Studies involving MD simulations of DAT complexes with aryltropane analogs, including those structurally related to this compound, have suggested that these compounds can bind to the DAT and stabilize specific outward-facing conformations. nih.govresearchgate.net However, the conformational status of the DAT induced by this compound did not fully explain its atypical effects compared to its isomer RTI-336, suggesting other factors, such as kinetics or off-target interactions, are involved. nih.govnih.gov

Molecular modeling has also been employed to investigate the interaction of this compound with the CB1 receptor, particularly in the context of its allosteric modulation. uncg.edudntb.gov.ua Studies have used techniques like conformational analysis (e.g., Jaguar) to determine the minimum energy conformations of this compound and Monte Carlo simulated annealing programs (e.g., MMC) to identify potential binding sites on the receptor. uncg.edu Further exploration of binding sites has involved automated docking. uncg.edu These computational studies aim to understand how this compound binding might induce structural changes in the CB1 receptor that enhance the activity of orthosteric agonists like CP55,940. uncg.edu

Data Analysis and Statistical Methods for Pharmacological Data

The pharmacological evaluation of this compound generates complex datasets that require rigorous data analysis and statistical methods for proper interpretation. RTI International has strong capabilities in various statistical methodologies, including those relevant to analyzing pharmacological and biological data. rti.org

In functional assays, such as calcium mobilization assays used to assess the allosteric modulation of the CB1 receptor by this compound, concentration-response data are generated. nih.govnih.govresearchgate.net Analysis of this data typically involves fitting a four-parameter logistic equation to determine key parameters like EC₅₀ (potency) and Emax (efficacy) for agonists in the presence and absence of the modulator. nih.gov

Statistical methods such as one-way ANOVA are used to perform global analysis of parameters like EC₅₀, Emax, and Hill slope to determine the statistical significance of the effects of this compound. nih.gov This allows researchers to conclude whether this compound significantly alters the potency or efficacy of orthosteric agonists. nih.gov

In vivo studies, such as locomotor activity experiments or receptor occupancy measurements, also generate data that require statistical analysis. For example, analysis of locomotor activity data involves comparing activity counts across different doses of this compound and vehicle, often using techniques like ANOVA followed by post hoc tests. researchgate.netresearchgate.net For in vivo receptor occupancy studies using radioligands, statistical analysis is used to determine the significance of radioligand displacement by this compound at different doses and time points. nih.gov

The analysis of complex biological data, including data from high-throughput screening and computational studies, often involves advanced statistical and cheminformatics techniques, such as multivariate statistics and machine learning, to identify hits and analyze structure-activity relationships. rti.org

Future Research Directions and Unanswered Questions Regarding Rti 371

Refined Characterization of Allosteric Binding Sites on CB1R

RTI-371 has been identified as a positive allosteric modulator of the human CB1R, increasing the efficacy of orthosteric agonists like CP55,940. researchgate.netnih.govnih.govuncg.edu However, the exact location and characteristics of the allosteric binding site(s) for this compound on the CB1 receptor require more detailed investigation. While computational studies have suggested potential binding regions, including novel sites previously associated with cholesterol binding, experimental validation through techniques such as site-directed mutagenesis and advanced structural studies (e.g., cryo-EM or X-ray crystallography of the CB1R-RTI-371 complex) are needed for a refined understanding. uncg.edumdpi.com Such studies could provide crucial insights into the conformational changes induced by this compound binding that lead to enhanced orthosteric agonist activity.

Investigation of Ligand Bias and Pleiotropic Signaling of this compound at CB1R

CB1R is known to exhibit ligand bias, where different ligands can selectively activate distinct intracellular signaling pathways (e.g., G protein-dependent versus β-arrestin-dependent signaling). nih.govucm.esmdpi.com The pleiotropic nature of CB1R signaling adds complexity to understanding the full pharmacological profile of allosteric modulators like this compound. Future research should focus on comprehensively characterizing the specific signaling pathways modulated by this compound at CB1R. This involves employing a range of functional assays to assess its impact on various downstream effectors, such as adenylyl cyclase, calcium mobilization, ERK phosphorylation, and β-arrestin recruitment. Determining if this compound exhibits ligand bias and understanding the specific signaling cascades it influences is critical for predicting its therapeutic potential and avoiding unwanted effects.

Exploration of Novel Mechanisms Contributing to this compound's Atypical Profile

The atypical behavioral profile of this compound, particularly its lack of stimulant effects and ability to block cocaine action despite potent DAT inhibition, suggests the involvement of mechanisms beyond simple DAT blockade and CB1R allosteric modulation. wikipedia.orgresearchgate.netnih.govnih.gov While its PAM activity at CB1R has been proposed as a contributing factor to its atypical effects, studies in CB1R knockout mice have shown comparable locomotor stimulant effects of this compound in both wild-type and knockout mice, indicating that CB1R allosteric effects may not fully account for the reduced cocaine-like effects. nih.govpatsnap.com Future research should explore other potential mechanisms, such as interactions with additional targets, modulation of DAT conformation or trafficking in a manner distinct from cocaine, or unique pharmacokinetic properties that influence its in vivo effects. nih.govresearchgate.net Investigating these novel mechanisms is crucial for a complete understanding of this compound's unique pharmacology.

Potential as a Pharmacological Research Tool for DAT and CB1R Studies

Given its distinct pharmacological profile, this compound holds significant potential as a valuable pharmacological tool for studying the complexities of both the dopamine (B1211576) transporter and the CB1 receptor. Its ability to selectively inhibit DAT while allosterically modulating CB1R provides a unique probe to dissect the interplay between these two systems. Future research could leverage this compound to investigate the functional consequences of simultaneous DAT blockade and CB1R modulation in various physiological and pathological contexts. This could include studies on dopamine neurotransmission, reward pathways, and the role of the endocannabinoid system in modulating dopaminergic signaling. Using this compound as a tool could provide novel insights into the integrated function of these critical neurotransmitter systems.

Identification of Novel Therapeutic Avenues Based on this compound's Unique Pharmacology (preclinical focus)

The atypical profile of this compound, particularly its lack of reinforcing effects and ability to counteract cocaine's actions in preclinical models, suggests potential therapeutic applications, especially in the context of substance use disorders. nih.govpatsnap.comresearchgate.net Its dual activity at DAT and CB1R could offer advantages over compounds targeting only one of these systems. Preclinical research should explore the potential of this compound or its derivatives for treating stimulant addiction by investigating its effects on drug self-administration, relapse, and associated behavioral deficits in animal models. Furthermore, its CB1R PAM activity, which may offer therapeutic benefits without the psychoactive effects associated with orthosteric CB1R agonists, could be explored for other preclinical indications where modulating the endocannabinoid system is desirable, such as pain or neurodegenerative disorders, while strictly maintaining a preclinical focus. mdpi.com

Q & A

What are the primary molecular targets and pharmacological effects of RTI-371?

This compound is a 3-phenyltropane derivative with dual activity: it selectively inhibits the dopamine transporter (DAT) and acts as a positive allosteric modulator (PAM) of the cannabinoid CB1 receptor. Its DAT inhibition (Ki = 7.81 nM) is highly selective, with minimal affinity for serotonin/norepinephrine transporters or muscarinic receptors . As a CB1 PAM, this compound enhances the efficacy (Emax) and potency (EC50) of agonists like CP55,940 in calcium mobilization assays, stabilizing the receptor’s active state without intrinsic agonist activity .

How does this compound’s allosteric modulation of CB1 differ from classical agonist mechanisms?

Unlike orthosteric agonists, this compound binds to a distinct allosteric site on CB1, blocking CP55,940’s exit route from the receptor and stabilizing the active conformation. Computational studies (MMC and CAVER) identified its binding near the D2.63-K373 salt bridge, critical for signaling. This enhances CP55,940’s Emax by 36% and reduces EC50 at 10 μM, without altering Hill slopes, confirming its PAM profile . Mutation studies are needed to validate the exact binding residues .

What experimental designs are used to resolve contradictions in this compound’s locomotor effects?

Despite potent DAT inhibition, this compound shows reduced locomotor stimulation compared to cocaine. Behavioral assays in CB1 knockout mice revealed no CB1-mediated dampening of its effects, suggesting alternative mechanisms . Methodologically, studies combine in vivo locomotor tests with in vitro calcium flux assays (using RD-HGA16 cells) to disentangle DAT versus CB1 contributions . Slow DAT association kinetics (vs. cocaine) may allow compensatory signaling, reducing stimulation .

How do computational methods clarify this compound’s binding dynamics with CB1?

A multi-step computational workflow was employed:

  • Jaguar : Determined this compound’s global minimum energy conformation (2.0 kcal/mol window) and key dihedral angles (Table 3) .
  • MMC : Mapped high-affinity binding regions for its isoxazole and morphan groups on CB1 .
  • CAVER : Identified CP55,940’s exit pathways, showing this compound blocks these routes, prolonging agonist-receptor interaction .
  • Glide docking : Validated a binding site consistent with pharmacological data, emphasizing steric stabilization of the active state .

Why does this compound lack cocaine-like reinforcing effects in self-administration studies?

This compound does not sustain self-administration in rodents and antagonizes cocaine’s reinforcing effects. This contrasts with its constitutional isomer RTI-336, which fully substitutes for cocaine. The divergence arises from this compound’s slow DAT occupancy kinetics and CB1 PAM activity, which may dampen reward pathways. Pretreatment with this compound (1–10 mg/kg) dose-dependently reduces cocaine intake, suggesting therapeutic potential for addiction .

What methodological controls ensure specificity in CB1 allosteric modulation assays?

Key controls include:

  • DAMGO (μ-opioid agonist) : Assessed to exclude off-target effects on calcium signaling pathways .
  • CP55,940 ± this compound : Confirmed PAM activity via increased Emax/EC50 without baseline activation .
  • RTI-370 (structural analog) : Showed weaker, non-significant modulation, highlighting this compound’s unique efficacy .
  • Concentration gradients : Tested at 1 μM and 10 μM to establish dose-dependence .

How do structural modifications of this compound influence its pharmacodynamic profile?

The isoxazole and 4-chlorophenyl groups are critical. Replacing the 4-methylphenyl with 4-chlorophenyl (as in RTI-336) increases DAT-mediated locomotor stimulation but abolishes CB1 PAM activity. This structure-activity relationship (SAR) suggests that steric and electronic properties of the phenyl substituents dictate target selectivity and allosteric efficacy .

What are unresolved mechanistic questions regarding this compound’s dual activity?

Key gaps include:

  • Temporal interplay : How do DAT inhibition and CB1 modulation interact dynamically in vivo?
  • Downstream signaling : Does this compound bias CB1 toward specific pathways (e.g., β-arrestin vs. G-protein)?
  • Synaptic vs. extrasynaptic effects : Could this compound preferentially modulate tonic vs. phasic dopamine/CB1 signaling?
    Proposed methods: In situ hybridization for receptor localization, BRET/FRET-based pathway assays, and microdialysis in DAT/CB1 knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RTI-371
Reactant of Route 2
Reactant of Route 2
RTI-371

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.